molecular formula C7H5FO4 B1287129 6-Fluoro-2,3-dihydroxybenzoic acid CAS No. 492444-05-0

6-Fluoro-2,3-dihydroxybenzoic acid

Cat. No. B1287129
CAS RN: 492444-05-0
M. Wt: 172.11 g/mol
InChI Key: LDVNZXZKWHFOMJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydroxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzoic acid derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis of this compound. For instance, the synthesis of dihydrobenzo[a]fluorene derivatives involves a formal intramolecular [3 + 3] cycloaddition catalyzed by a gold(I) complex, which could be relevant for the synthesis of related fluorinated compounds .

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives, such as 2-fluoro-6-iodobenzoic acid, involves starting with an amino-fluorobenzoic acid, protecting the carboxyl group, introducing iodine ions via diazotization, iodosubstitution, and deprotection . This method could potentially be adapted for the synthesis of this compound by starting with an appropriate dihydroxybenzoic acid precursor and introducing the fluorine atom at the correct position.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid derivatives can be studied using techniques such as FTIR, FT-Raman, and density functional theory (DFT) calculations . These methods allow for the determination of optimized molecular geometries, vibrational frequencies, and thermodynamic properties, which are essential for understanding the behavior of this compound.

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions due to their reactive functional groups. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis of heterocyclic scaffolds, indicating that fluorinated benzoic acids can be versatile intermediates in organic synthesis . This suggests that this compound could also be used to generate diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids, such as solubility, can be significantly different from their non-fluorinated counterparts. For instance, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives have improved solubility in water or PBS buffer systems . This implies that the introduction of a fluorine atom into the benzoic acid structure, as in this compound, could enhance its physical properties, making it more suitable for various applications.

Scientific Research Applications

Antifungal Activity

6-Fluoro-2,3-dihydroxybenzoic acid derivatives exhibit significant antifungal activities. A study demonstrated that certain quinazoline derivatives prepared from this compound showed high inhibitory effects on fungal growth. These compounds were effective against a range of fungi, indicating potential applications in antifungal therapies and agricultural fungicides (Xu et al., 2007).

Radiopharmaceutical Applications

The compound 6-fluoro-3,4-dihydroxy-l-phenylalanine, a derivative of this compound, is used as a radiopharmaceutical in neurologic and oncologic PET imaging. A study developed a novel approach for its preparation, highlighting its importance in medical diagnostics (Wagner et al., 2009).

Anti-Cancer Activity

Novel compounds synthesized from this compound have shown anti-lung cancer activity. These compounds, tested against various human cancer cell lines, demonstrated potential as chemotherapeutic agents (Hammam et al., 2005).

Drug Stability Enhancement

This compound has been used in the synthesis of cocrystals/salts to enhance the stability of pharmaceuticals. For example, its derivatives were used to stabilize flucytosine, a drug used in anti-fungal treatments (Nechipadappu et al., 2018).

Biodegradation Study

The biodegradation pathways of fluorobenzoates, including this compound, have been studied to understand environmental impacts. A study on a bacterium capable of degrading 3-fluorobenzoate provided insights into the microbial degradation of such compounds (Boersma et al., 2004).

Chemical Synthesis and Organic Chemistry

This compound is used in various organic syntheses, demonstrating its versatility in creating novel chemical compounds. Its derivatives have been employed in creating new materials with potential applications in industry and research (Nematollahi & Goodarzi, 2002).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

The future directions for 6-Fluoro-2,3-dihydroxybenzoic acid could involve enhancing the carboxylation efficiency of reversible benzoic acid decarboxylases . This could be achieved by exploiting the interaction of enzymes with substrates and products in the forward and reverse reactions .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2,3-dihydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2,3-dihydroxybenzoate decarboxylase, which catalyzes the decarboxylation of dihydroxybenzoic acids. The presence of the fluorine atom can influence the binding affinity and catalytic efficiency of the enzyme. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The fluorine atom in the compound can enhance or reduce the binding affinity to target enzymes, thereby influencing their catalytic activity. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact varies significantly with changes in dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may affect the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

properties

IUPAC Name

6-fluoro-2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNZXZKWHFOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591906
Record name 6-Fluoro-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

492444-05-0
Record name 6-Fluoro-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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